molecular formula C₁₇H₂₀BrNO₃ B1153305 O-Desmethyl Thebainone

O-Desmethyl Thebainone

Cat. No.: B1153305
M. Wt: 366.25
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethyl Thebainone is a chemical compound structurally related to thebainone, a key intermediate in the biosynthesis and synthetic pathways of morphine alkaloids . As a thebainone analog, this compound is provided as a high-purity reference material for research applications. The primary value of such derivatives lies in their utility as analytical standards in forensic chemistry and toxicology for the identification and quantification of novel substances. In pharmaceutical research, investigations into morphinan alkaloids like thebainone are driven by the ongoing pursuit of new opioid receptor ligands with potentially improved therapeutic profiles, such as reduced side effects or lower abuse liability compared to classical opioids like morphine . Research into related 6,14-ethenomorphinans, for instance, has yielded compounds with exceptionally high affinity for opioid receptors, demonstrating the rich potential of this chemical class . This product is strictly labeled For Research Use Only (RUO) . RUO products are specifically tailored for laboratory research purposes, such as fundamental scientific investigation and pharmaceutical discovery . They are not intended for diagnostic procedures, therapeutic use in humans or animals, or as additives to food or cosmetics. This product should be handled only by qualified professionals, in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C₁₇H₂₀BrNO₃

Molecular Weight

366.25

Synonyms

(4bS,9R)-3,4-Dihydroxy-11-methyl-9,10-dihydro-5H-9,4b-(epiminoethano)phenanthren-6(8aH)-one

Origin of Product

United States

Chemical Synthesis and Semisynthesis of O Desmethyl Thebainone and Its Analogues

Total Synthesis Methodologies for the Thebainone (B1609834) Scaffold

The de novo construction of the thebainone core has served as a benchmark for validating new synthetic methods and strategies. nih.gov Early syntheses were often lengthy and racemic, but modern approaches have focused on achieving asymmetry and improving efficiency.

A novel and efficient strategy for the asymmetric synthesis of (–)-thebainone A involves a deconstructive approach. nih.govnih.govresearchgate.net This methodology capitalizes on the cleavage of relatively stable C-C and C-O bonds to construct more complex molecular scaffolds. nih.govresearchgate.net In 2021, Dong's research group reported the first enantioselective total synthesis of (–)-thebainone A, achieving the target molecule in 13 to 14 steps from commercially available starting materials. nih.govresearchgate.net

A key transformation in this synthesis is a rhodium-catalyzed asymmetric "cut-and-sew" reaction between a sterically hindered trisubstituted alkene and a benzocyclobutenone. nih.govresearchgate.net This step efficiently constructs the fused A/B/C rings and the critical quaternary stereocenter with excellent enantioselectivity (up to 99.5:0.5 er). nih.govnih.gov The synthesis was completed via two complementary routes, featuring a boron-mediated ether bond cleavage to install the final functionalities. nih.gov This deconstructive strategy provides a concise and highly enantioselective pathway to the core structure of morphine alkaloids. researchgate.net

Key Transformation Catalyst/Reagent Purpose Outcome
Asymmetric "cut-and-sew"Rhodium catalystConstruction of fused A/B/C rings and quaternary centerHigh enantioselectivity (up to 99.5:0.5 er) nih.govnih.gov
Ether bond cleavageBoron-mediated reagentsFinal functionalizationCompletion of (–)-thebainone A synthesis nih.gov
α,β-desaturationPd(TFA)₂/DMSO systemConversion of ketone intermediate to thebainone AFormation of the final enone structure nih.gov

Another significant approach to the racemic synthesis of thebainone A employs intramolecular reactions to forge the complex polycyclic system. researchgate.netnih.gov A total synthesis accomplished in 22 steps, starting from isovanillin, highlights the utility of an intramolecular nitrone cycloaddition and a Heck cyclization as the crucial transformations. nih.govfigshare.com

The intramolecular Heck reaction is particularly powerful for forming cyclic structures, as the unimolecular nature of the process is generally governed by steric considerations, leading to highly regioselective couplings. princeton.edu This strategy has been featured in the total synthesis of (+)-codeine, a closely related alkaloid, utilizing two intramolecular Heck reactions as key steps. researchgate.net These cycloaddition and cyclization methods provide a robust framework for assembling the challenging morphinan (B1239233) skeleton.

Reaction Type Starting Material Key Transformations Number of Steps Product
Intramolecular Cycloaddition/Heck CyclizationIsovanillinIntramolecular nitrone cycloaddition, Heck cyclization22(±)-Thebainone A nih.govfigshare.com
Intramolecular 4 + 2 Cycloaddition7-methoxybenzofuran-3-carboxylic acid ester derivativeStereocontrolled intramolecular Diels-Alder reactionNot specified(+/-) Morphine, Codeine, Thebaine nih.gov

Semisynthetic Pathways from Opium Alkaloid Precursors

Semisynthesis, starting from readily available opium alkaloids like thebaine, represents a more direct and often commercially viable route to O-Desmethyl Thebainone and other derivatives. clockss.org Thebaine is a key intermediate in the biosynthesis of many medically important opioids. clockss.org

Thebaine is a major precursor in the biosynthetic pathway leading to morphine and codeine in the opium poppy (Papaver somniferum). nih.gov This natural pathway involves a series of enzymatic transformations, including demethylation and reduction steps. qub.ac.uk One major route begins with the 6-O-demethylation of thebaine to yield neopinone, which then isomerizes to codeinone. qub.ac.uk An alternative pathway starts with the 3-O-demethylation of thebaine to produce oripavine. qub.ac.uk These natural transformations provide a blueprint for laboratory semisyntheses. Chemical methods have been developed to convert the more abundant codeine into thebaine, which can then be used to synthesize other valuable opioids. clockss.org

The selective demethylation of thebaine at the C-3 and C-6 positions is a critical step in the synthesis of various morphinan alkaloids. qub.ac.ukacs.orgnih.gov In the opium poppy, this regioselectivity is precisely controlled by two homologous non-heme enzymes: thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM). qub.ac.ukacs.orgnih.govfigshare.com

T6ODM specifically catalyzes the 6-O-demethylation of thebaine to produce neopinone. qub.ac.uk In contrast, CODM is responsible for the 3-O-demethylation of thebaine to oripavine and codeine to morphine. qub.ac.uknih.gov Computational studies combining molecular dynamics and quantum mechanics have revealed that the high regioselectivity of these enzymes is determined by distinct substrate binding sites. qub.ac.ukacs.orgnih.gov Thebaine binds in a manner that presents either the C-6 methyl group (in T6ODM) or the C-3 methyl group (in CODM) to the enzyme's active iron-oxo species for demethylation. qub.ac.uk T6ODM is noted to have an exceptionally large substrate-binding cavity, which may explain its ability to process a range of benzylisoquinoline alkaloids. nih.gov

Enzyme Abbreviation Function Substrate Product
Thebaine 6-O-demethylaseT6ODMCatalyzes O-demethylation at the C-6 position qub.ac.uknih.govThebaineNeopinone qub.ac.uk
Codeine O-demethylaseCODMCatalyzes O-demethylation at the C-3 position qub.ac.uknih.govThebaine, CodeineOripavine, Morphine qub.ac.uk

Further functionalization of thebaine and its derivatives often requires high levels of regio- and stereocontrol. Catalytic hydrogenation of thebaine can be directed to selectively saturate either the C-6/C-7 or the C-8/C-14 double bond, depending on the catalyst and conditions used. researchgate.net For instance, rhodium and iridium catalysts have been shown to favor the formation of 8,14-dihydrothebaine, a precursor to hydrocodone. researchgate.net

Stereocontrolled intramolecular 4 + 2 cycloaddition reactions have also been employed to directly form the phenanthrofuran system characteristic of morphine alkaloids, demonstrating a high degree of stereoselectivity in building the core structure. nih.gov Additionally, photooxidation provides a method to functionalize thebaine at the C-6 and C-14 positions through the formation of an endoperoxide intermediate. researchgate.net These selective functionalization reactions are essential for converting the natural alkaloid scaffold into a diverse range of semisynthetic opioids.

Design and Preparation of Structural Analogues and Derivatives

The morphinan scaffold of O-Desmethylthebainone presents a rich platform for structural modification. Researchers have explored a variety of strategies to synthesize analogues and derivatives with tailored properties, focusing on alterations to the core structure, the introduction of specific chemical moieties, and precise control over the three-dimensional arrangement of atoms.

Modifications of the Morphinan Core Structure

One significant area of exploration involves the C-ring of the morphinan skeleton. The presence of a conjugated diene system in related compounds like thebaine and oripavine has enabled the use of Diels-Alder reactions to construct bridged derivatives. researchgate.net This approach introduces an additional ring system, creating structurally rigid analogues. While O-Desmethylthebainone itself lacks this diene, synthetic strategies often involve intermediates that do, allowing for the application of such cycloaddition reactions before arriving at the final O-desmethylated product.

Furthermore, the junction between the B and C rings of the morphinan structure can exist in either a cis or trans configuration. nih.gov Naturally occurring morphinans typically possess a B/C-cis fusion. nih.gov Synthetic routes have been developed to access the less common B/C-trans-morphinans, offering a different spatial arrangement of the molecule's domains. nih.gov

Another key modification involves the ether bridge between C4 and C5. Cleavage of this bridge, often achieved under specific reaction conditions, leads to a more flexible molecular structure. This alteration can significantly impact how the molecule interacts with biological targets.

The table below summarizes some key modifications of the morphinan core relevant to the synthesis of O-Desmethylthebainone analogues.

Modification TypeDescriptionKey Synthetic Strategies
C-Ring Bridging Introduction of an additional ring system, typically via a Diels-Alder reaction on a diene-containing precursor.Cycloaddition reactions with various dienophiles.
B/C Ring Fusion Synthesis of analogues with a trans-fused B/C ring system, altering the overall molecular geometry.Stereoselective cyclization reactions.
Ether Bridge Cleavage Opening of the 4,5-ether bridge to increase molecular flexibility.Reductive cleavage methods.

Introduction of Specific Substituents (e.g., Halogens, Alkyl Groups)

The introduction of specific substituents at various positions on the O-Desmethylthebainone scaffold is a widely used strategy to fine-tune its chemical properties. Halogens and alkyl groups are among the most common functionalities introduced.

Halogenation , the introduction of fluorine, chlorine, bromine, or iodine, can significantly alter the electronic nature and lipophilicity of the molecule. The synthesis of halogenated morphinan derivatives has been an area of active research. nih.gov For instance, 6-fluoro-6-deoxyisocodeine has been synthesized via an SN2 reaction of a tosylated precursor with a fluoride (B91410) source. nih.gov Similar strategies can be envisioned for the introduction of halogens onto the O-Desmethylthebainone framework. The position of halogenation is crucial, as it can influence intramolecular interactions and binding affinity to target proteins.

Alkylation , the addition of alkyl groups (e.g., methyl, ethyl), can impact the steric profile and lipophilicity of the molecule. The introduction of a methyl group at position 5 of 14-O-methyloxymorphone, a related morphinan, has been shown to influence receptor selectivity. nih.gov Alkylation can be achieved through various synthetic methods, including the use of organometallic reagents and alkyl halides.

The following table outlines common substituents introduced onto the morphinan skeleton and the synthetic approaches employed.

SubstituentPosition(s) of InterestSynthetic MethodsPotential Effects
Halogens (F, Cl, Br, I) C-1, C-2, C-6, C-7Electrophilic halogenation, Nucleophilic substitution (SN2)Altered electronics, lipophilicity, and binding interactions
Alkyl Groups (e.g., Methyl, Ethyl) C-5, C-6, C-14Alkylation with organometallic reagents, Reductive amination (for N-substituents)Increased lipophilicity, steric bulk, and potential for enhanced binding

Stereochemical Control in Derivative Synthesis

The morphinan skeleton of O-Desmethylthebainone contains multiple stereocenters, meaning that numerous stereoisomers are possible. The precise three-dimensional arrangement of atoms is critical for biological activity. Therefore, stereochemical control is a paramount consideration in the synthesis of its derivatives.

Synthetic strategies are often designed to be stereoselective or stereospecific , yielding a single or a major stereoisomer. This can be achieved through several approaches:

Chiral Starting Materials: Utilizing naturally occurring, enantiomerically pure morphinan alkaloids as starting materials provides a pre-existing stereochemical framework.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions. For example, the asymmetric "cut-and-sew" transformation using a rhodium catalyst has been employed in the synthesis of (-)-thebainone A, a related compound, to efficiently construct the fused ring system with high enantioselectivity. nih.gov

Substrate-Controlled Reactions: The existing stereochemistry of the morphinan core can direct the approach of reagents, leading to the preferential formation of one stereoisomer.

The development of methodologies that allow for precise control over the stereochemistry at various positions of the morphinan core is crucial for systematically exploring the structure-activity relationships of O-Desmethylthebainone analogues. researchgate.net

Structure Activity Relationship Sar Studies of O Desmethyl Thebainone Derivatives

Correlation of Chemical Structure with Opioid Receptor Binding Affinity (In Vitro)

The in vitro binding affinity of O-Desmethyl Thebainone (B1609834) derivatives to opioid receptors is highly dependent on the nature and position of various substituents on the morphinan (B1239233) skeleton. The presence of a free phenolic hydroxyl group at the 3-position is a well-established determinant for high affinity at the µ-opioid receptor (MOR) chim.itnih.gov.

Research on related morphinan structures provides significant insights into the SAR of O-Desmethyl Thebainone derivatives:

Substitution at the 5-position: Introduction of a methyl group at the 5-position of 14-O-methyloxymorphone to create 14-methoxymetopon retains the high subnanomolar affinity for the MOR mdpi.com. Similarly, replacing the 5-methyl group with a 5-benzyl group also maintains high affinity for the MOR in the subnanomolar range mdpi.com.

Modifications at the 6-position: The chemical group at the 6-position generally has a lesser effect on binding affinity compared to other positions nih.gov. However, the deletion of the 6-carbonyl group in oxymorphone to form 14-O-methyloxymorphine can impact selectivity more than affinity mdpi.com.

Substitution at the 14-position: A hydroxyl group at the 14-position can enhance binding to opioid receptors nih.gov. In derivatives of N-methylmorphinan-6-ones, substituting the 14-hydroxy group with a 14-O-methyl group (as in 14-O-methyloxymorphone) or a 14-O-benzyl group (as in 14-O-benzyloxymorphone) results in retained high subnanomolar affinity at the MOR mdpi.com.

N-substituent: The substituent on the nitrogen at position 17 is a major determinant of a compound's activity. While an N-methyl group is common in agonists, replacing it with larger groups can alter the affinity and functional activity nih.gov. For instance, replacing the N-methyl group with an N-phenethyl group in 14-methoxymorphinan-6-ones can be investigated for its effect on receptor binding mdpi.com.

The binding affinities (Ki) for selected 14-oxygenated-N-methylmorphinan-6-ones, which share structural similarities with potential O-Desmethyl Thebainone derivatives, are presented below.

CompoundKi (nM) at MOP ReceptorKi (nM) at DOP ReceptorKi (nM) at KOP Receptor
14-O-Methyloxymorphone0.2023.810.3
14-O-Benzyloxymorphone0.1713.613.1
14-Methoxymetopon (5-methyl derivative)0.2556.132.0
5-Benzyl-14-O-methyloxymorphone0.2640.920.0

Data sourced from studies on rodent brain membranes. mdpi.com

Analysis of Ligand Selectivity for Opioid Receptor Subtypes (e.g., µ, κ, δ, NOP)

Ligand selectivity for the different opioid receptor subtypes—mu (µ, MOP), kappa (κ, KOP), delta (δ, DOP), and nociceptin (NOP)—is a key factor in determining the pharmacological profile of a compound. Derivatives of O-Desmethyl Thebainone can be engineered to exhibit varying degrees of selectivity.

Key structural modifications influencing selectivity include:

5-Methylation: The introduction of a methyl group at the 5-position in 14-O-methyloxymorphone to yield 14-methoxymetopon leads to a reduction in affinity for both DOP and KOP receptors by two- to three-fold, thereby increasing the selectivity for the MOP receptor mdpi.com.

Deletion of 6-Carbonyl Group: In the case of oxymorphone, the removal of the 6-carbonyl group enhances selectivity for the MOP receptor versus the DOP receptor mdpi.com.

Substitutions at position 7 and 8: In a series of ethenoisomorphinans (thebaine analogues), compounds with substituents at the 8α-position generally showed lower affinity for µ, κ, and δ receptors compared to those with 7α- and 7β-substitutions nih.gov. Furthermore, connecting the 5- and 7-substituents in the 5β-alkyl series can yield a compound with high µ-selectivity nih.gov.

The selectivity of a ligand is often expressed as a ratio of the Ki values for different receptors. For example, a higher MOP/DOP Ki ratio indicates greater selectivity for the MOP receptor over the DOP receptor.

CompoundMOP Selectivity (DOP Ki / MOP Ki)MOP Selectivity (KOP Ki / MOP Ki)
14-O-Methyloxymorphone11951.5
14-O-Benzyloxymorphone8077.1
14-Methoxymetopon (5-methyl derivative)224128
5-Benzyl-14-O-methyloxymorphone15776.9

Data calculated from Ki values sourced from studies on rodent brain membranes. mdpi.com

Impact of Stereochemistry on Receptor Interactions

The stereochemistry of the morphinan scaffold is fundamental to its interaction with opioid receptors, which are highly stereoselective. The rigid, pentacyclic structure of O-Desmethyl Thebainone and its derivatives contains multiple chiral centers, and the specific absolute configuration at these centers dictates the binding affinity and efficacy.

Key stereochemical considerations include:

Natural Configuration: The naturally occurring opiates possess a specific stereochemistry that is essential for their analgesic activity. For instance, the µ-opioid receptor exhibits a strong binding affinity for (-)-morphine, while the unnatural (+)-morphine enantiomer has minimal affinity and lacks analgesic activity.

Conformational Requirements: Different opioid receptor subtypes may have distinct conformational and stereochemical requirements for ligand binding mdpi.com. This implies that the spatial arrangement of key functional groups, such as the phenolic hydroxyl, the aromatic ring, and the basic nitrogen, must be precise for optimal receptor interaction.

C-Ring Stereochemistry: In ethenomorphinan derivatives, the stereochemistry of the C-ring bridge significantly impacts activity. For example, 6β,14β-ethenomorphinans showed no affinity for any of the opioid receptors, in contrast to the active 6α,14α-ethenoisomorphinans nih.gov.

Substituent Orientation: The orientation of substituents (α vs. β) can dramatically alter binding affinity. As noted in thebaine-derived ethenoisomorphinans, the placement of substituents at the 7α, 7β, or 8α positions resulted in different affinities for the opioid receptor subtypes nih.gov. Structure-activity relationship studies of numerous opioid ligands have shown that the introduction of different moieties with α or β linkage at position 6 of the epoxymorphinan skeleton can influence the ligand's function, potentially converting an agonist to an antagonist nih.gov.

These findings underscore that the precise three-dimensional structure of O-Desmethyl Thebainone derivatives is a critical factor governing their interaction with the stereospecific binding pockets of opioid receptors.

Advanced Analytical and Spectroscopic Characterization Methodologies for O Desmethyl Thebainone

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantification of O-Desmethyl Thebainone (B1609834) from complex mixtures, such as reaction matrices or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the analysis of opiate alkaloids. For O-Desmethyl Thebainone, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase, often a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for the analysis of related morphinan (B1239233) compounds involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. researchgate.net The retention time of O-Desmethyl Thebainone would be influenced by the specific ratio of the mobile phase components, the pH, and the column temperature. Quantification is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentration. Method validation is crucial to ensure accuracy and precision. nih.govresearchgate.netnih.gov

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), provides high-resolution separation and sensitive detection. Due to the relatively low volatility of O-Desmethyl Thebainone, derivatization is often necessary to increase its thermal stability and volatility for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl and amine groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and amines. The analysis is typically performed on a capillary column, such as a DB-5ms or HP-5ms, with helium as the carrier gas. rsc.orgnih.gov The retention time is a key parameter for identification, and quantification can be performed using an internal standard. acs.org

ParameterTypical HPLC ConditionsTypical GC-MS Conditions
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile/Water gradient with 0.1% formic acidHelium (constant flow, e.g., 1 mL/min)
DetectorUV-Vis (e.g., 280 nm) or Mass Spectrometer (MS)Mass Spectrometer (MS)
TemperatureAmbient or controlled (e.g., 40°C)Temperature programmed oven (e.g., 150°C to 300°C)
Sample PreparationDissolution in mobile phaseDerivatization (e.g., silylation) followed by dissolution in an organic solvent

Spectroscopic Elucidation Methods (e.g., Advanced NMR, Mass Spectrometry, IR) for Structural Confirmation

Spectroscopic techniques are paramount for the unambiguous structural elucidation of O-Desmethyl Thebainone. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For O-Desmethyl Thebainone, both ¹H NMR and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum of O-Desmethyl Thebainone would exhibit characteristic signals for its aromatic, olefinic, methoxy (B1213986), and aliphatic protons. The aromatic protons on the phenolic ring would appear as doublets in the downfield region (typically δ 6.5-7.0 ppm). oregonstate.edu The olefinic protons on the dihydrofuran ring would also resonate in the downfield region. The N-methyl group would be a singlet at around δ 2.4 ppm, and the O-methyl group of thebaine, which is absent in O-Desmethyl Thebainone, would typically appear around δ 3.6 ppm. compoundchem.com

¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. The quaternary carbons of the aromatic ring and the carbonyl group would have distinct chemical shifts. The carbon of the methoxy group in thebaine is typically observed around 56 ppm. acs.org The absence of this signal would be a key indicator for the O-desmethyl structure. The aromatic carbons generally resonate between 110 and 150 ppm. nih.govmdpi.com

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HAromatic Protons6.5 - 7.0
¹HOlefinic Protons5.0 - 6.0
¹HN-CH₃~2.4
¹³CAromatic Carbons110 - 150
¹³COlefinic Carbons100 - 140
¹³CN-CH₃~43

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of O-Desmethyl Thebainone, which aids in its identification. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. Key fragmentation pathways for morphinan alkaloids often involve the cleavage of the C9-C14 bond and the loss of the nitrogen-containing bridge, leading to characteristic fragment ions. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of O-Desmethyl Thebainone would show characteristic absorption bands for the phenolic hydroxyl group (a broad band around 3300 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), the C=C stretching of the aromatic ring and the olefinic double bond (around 1600 cm⁻¹), and the C-O stretching of the ether linkage (around 1250 cm⁻¹).

Radiosynthesis and Radiolabeling Strategies for Research Probes

To study the in vivo behavior of O-Desmethyl Thebainone, including its biodistribution, metabolism, and receptor interactions, it can be labeled with a radioactive isotope to create a research probe. The most common isotopes used for this purpose are Carbon-11 (¹¹C) and Tritium (B154650) (³H).

Carbon-11 (¹¹C) Labeling: Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for Positron Emission Tomography (PET) imaging studies. openmedscience.comnih.govmdpi.com A common strategy for ¹¹C-labeling is the methylation of a precursor molecule using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). u-szeged.hu For O-Desmethyl Thebainone, its phenolic hydroxyl group provides a convenient site for ¹¹C-methylation. The synthesis would involve the reaction of O-Desmethyl Thebainone with a ¹¹C-methylating agent in the presence of a base. The resulting [¹¹C]thebaine could then be used in PET studies. The entire synthesis, purification, and formulation process must be rapid due to the short half-life of ¹¹C. openmedscience.com

Tritium (³H) Labeling: Tritium is a beta-emitting isotope with a much longer half-life of 12.3 years, making it suitable for in vitro assays, such as receptor binding studies, and for preclinical pharmacokinetic studies. mdpi.com Tritium can be introduced into O-Desmethyl Thebainone through several methods. One common approach is catalytic tritiation, where a precursor molecule containing a double bond or a halogen is reacted with tritium gas in the presence of a catalyst, such as palladium on carbon (Pd/C). For O-Desmethyl Thebainone, a precursor with a halogen substituent on the aromatic ring could be synthesized and then subjected to catalytic tritiodehalogenation. The specific activity of the resulting tritiated compound is an important parameter, indicating the amount of radioactivity per mole of the compound.

IsotopeLabeling StrategyPrecursorTypical Application
Carbon-11 (¹¹C)¹¹C-MethylationO-Desmethyl ThebainonePositron Emission Tomography (PET) Imaging
Tritium (³H)Catalytic TritiodehalogenationHalogenated O-Desmethyl Thebainone derivativeIn vitro receptor binding assays, preclinical pharmacokinetics

Mechanistic Pharmacological Investigations of O Desmethyl Thebainone Analogues in Vitro Focus

In Vitro Receptor Binding Assays and Kinetics

In vitro receptor binding assays are fundamental in characterizing the affinity of a ligand for its receptor. These assays typically utilize radiolabeled ligands and membrane preparations from cells expressing the receptor of interest to quantify the binding parameters.

Saturation Binding Experiments and Dissociation Constant Determination

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radioligand for a specific receptor. In the context of O-Desmethyl Thebainone (B1609834) analogues, a radiolabeled version of a potent opioid ligand would be incubated with membrane preparations containing opioid receptors at increasing concentrations until saturation is reached.

ParameterDescriptionTypical Units
Kd Equilibrium Dissociation Constant: The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.nM (nanomolar)
Bmax Maximum Receptor Density: The total concentration of receptors in the preparation.fmol/mg protein

Competitive Binding Studies and IC50 Value Determination

Competitive binding assays are employed to determine the affinity of an unlabeled ligand (the "competitor"), such as an O-Desmethyl Thebainone analogue, for a receptor. This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand of known affinity from the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Studies on opioids with a methoxyl group at position 3 have shown that their O-demethylated metabolites exhibit much stronger receptor binding. For example, hydrocodone (Ki = 19.8 nM) has a weaker binding affinity than its O-demethylated metabolite, hydromorphone (Ki = 0.6 nM) nsf.gov. This principle strongly suggests that O-Desmethyl Thebainone analogues would display high affinity for opioid receptors. Research on 6-O-desmethyl-orvinols, which are structurally related to O-Desmethyl Thebainone, has demonstrated increased binding affinity to µ-opioid receptors, with affinities in the nanomolar range.

While specific Ki values for O-Desmethyl Thebainone are not prominently reported, data for the parent compound, thebaine, at cloned opioid receptors show a Ki of 1.02 ± 0.01 µM for the δ-opioid receptor and 2.75 ± 0.01 µM for the µ-opioid receptor nih.gov. It is anticipated that the Ki values for O-Desmethyl Thebainone would be significantly lower (indicating higher affinity).

LigandReceptorKi (nM)
Thebaineµ-opioid2750 ± 10
Thebaineδ-opioid1020 ± 10
Hypothetical O-Desmethyl Thebainoneµ-opioidExpected to be significantly lower than Thebaine
Hypothetical O-Desmethyl Thebainoneδ-opioidExpected to be significantly lower than Thebaine

Kinetic Analysis of Ligand-Receptor Interactions

The kinetic analysis of ligand-receptor interactions provides insights into the rate at which a ligand binds to (association rate constant, kon) and dissociates from (dissociation rate constant, koff) a receptor. These parameters can be determined through non-equilibrium binding assays. The ratio of koff to kon provides an independent measure of the equilibrium dissociation constant (Kd).

The kinetics of binding can influence the pharmacological properties of a drug. For instance, ligands with slow dissociation rates may have a prolonged duration of action. While specific kinetic data for O-Desmethyl Thebainone analogues are not detailed in available literature, the general principles of ligand-receptor kinetics would apply. The time course of binding of a radioligand in the presence of a competing O-Desmethyl Thebainone analogue would be analyzed to determine the kon and koff values for the interaction of the analogue with the opioid receptor.

Kinetic ParameterDescriptionTypical Units
kon (Association Rate Constant) The rate at which the ligand-receptor complex is formed.M⁻¹min⁻¹
koff (Dissociation Rate Constant) The rate at which the ligand-receptor complex dissociates.min⁻¹

In Vitro Ligand Efficacy and Signaling Pathway Analysis

Beyond binding affinity, it is crucial to determine the functional activity or efficacy of a ligand at the receptor. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go). Ligand binding can result in a spectrum of activities, from full agonism to partial agonism, antagonism, or even inverse agonism.

In vitro functional assays, such as [35S]GTPγS binding assays, are used to measure the extent of G-protein activation upon ligand binding. An increase in [35S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of O-Desmethyl Thebainone analogues would be determined in such assays.

Furthermore, opioid receptor activation initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Analysis of these signaling pathways, for instance, by measuring changes in cyclic AMP (cAMP) levels or the phosphorylation of key signaling proteins like ERK, would provide a more comprehensive understanding of the cellular effects of O-Desmethyl Thebainone analogues. The specific signaling profile can vary between different agonists at the same receptor, a phenomenon known as biased agonism.

Enzyme Interaction and Inhibition Studies (Conceptual Framework within Medicinal Chemistry)

In vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to identify the specific enzymes involved in the metabolism of a new chemical entity. For O-Desmethyl Thebainone analogues, such studies would elucidate the pathways of further demethylation, hydroxylation, or other modifications.

Moreover, these compounds could also act as inhibitors or inducers of CYP enzymes. Enzyme inhibition assays would be performed to determine the IC50 values of O-Desmethyl Thebainone analogues against various CYP isoforms (e.g., CYP3A4, CYP2D6). Significant inhibition of these enzymes could lead to clinically relevant drug interactions. The conceptual framework for these studies is well-established in drug development and would be applicable to the investigation of O-Desmethyl Thebainone and its derivatives.

Computational Chemistry and Molecular Modeling of O Desmethyl Thebainone

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as O-Desmethyl Thebainone (B1609834), and its receptor, typically an opioid receptor. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a detailed view of the dynamic behavior of this complex over time. nih.govnsf.gov

Research on morphinan (B1239233) agonists, a class to which O-Desmethyl Thebainone belongs, has extensively utilized these methods to understand their binding mechanisms at the μ-opioid receptor (MOR). plos.orgnih.gov Docking studies reveal that morphinans typically orient themselves within the receptor's binding pocket to form crucial interactions. nih.gov A key interaction for many opioids is a salt bridge between the protonated amine of the ligand and a highly conserved aspartic acid residue (Asp147) in transmembrane helix 3 (TM3) of the receptor. plos.orgplos.org Additionally, hydrogen bonds and van der Waals contacts with surrounding amino acid residues, such as those in TM6 and TM7, contribute to the binding affinity and stability of the complex. plos.orgmdpi.com

For instance, simulations of morphine and hydromorphone at the MOR have highlighted the importance of interactions with residues like Asp147 and His297. plos.org MD simulations further reveal subtle differences in the binding modes and hydration patterns of structurally similar agonists, which can influence their pharmacological profiles. plos.org These simulations also show how ligand binding can induce conformational changes in the receptor, a critical step in initiating the signaling cascade that leads to an analgesic response. plos.orgnih.gov The movement of transmembrane helices, particularly TM6 relative to TM3, is a hallmark of receptor activation. plos.orgmdpi.com

While specific docking studies focusing solely on O-Desmethyl Thebainone are not extensively published, its structural similarity to other morphinans allows for well-founded predictions of its binding mode. The core scaffold is expected to engage the MOR in a manner analogous to morphine, with the key interactions dictating its affinity and efficacy.

Table 1: Key Amino Acid Residues in the μ-Opioid Receptor (MOR) Binding Pocket Interacting with Morphinan Ligands

Residue Location Interaction Type Significance
Asp147 TM3 Salt Bridge / Ionic Anchors the protonated amine of the ligand. plos.orgplos.org
Tyr148 TM3 Hydrogen Bond Stabilizes ligand binding. nih.gov
His297 TM6 Hydrogen Bond Contributes to binding affinity. plos.orgnih.gov
Trp293 TM6 Van der Waals Forms hydrophobic interactions. plos.org
Ile322 TM7 Van der Waals Contributes to the hydrophobic pocket. plos.org
Tyr326 TM7 Hydrogen Bond Involved in the signaling network. nsf.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs. nih.gov This approach is invaluable for optimizing lead compounds in drug discovery.

For a series of O-Desmethyl Thebainone analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with varied substituents. The biological activity of these compounds, such as their binding affinity to an opioid receptor, would be measured experimentally. Then, a wide range of molecular descriptors for each analog would be calculated, including:

Electronic properties: Partial atomic charges, dipole moment.

Steric properties: Molecular volume, surface area, specific substituent volumes (e.g., Sterimol parameters).

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that connects these descriptors to the observed biological activity. nih.gov

While a specific QSAR model for O-Desmethyl Thebainone is not publicly available, studies on other classes of compounds demonstrate the utility of this approach. nih.govnih.gov For example, a hypothetical QSAR study on O-Desmethyl Thebainone derivatives might reveal that increasing the hydrophobicity at a certain position enhances binding affinity, while bulky substituents at another position are detrimental. Such a model provides a predictive framework to guide the synthesis of more potent analogs. nih.gov

Table 2: Hypothetical QSAR Data for O-Desmethyl Thebainone Analogs

Analog Substituent (R) LogP Molecular Volume (ų) Predicted Affinity (Ki, nM)
1 -H 2.1 280 15.2
2 -CH3 2.6 295 10.8
3 -Cl 2.8 292 9.5
4 -OCH3 2.0 301 18.1
5 -CF3 3.0 305 7.3

This table is for illustrative purposes only and does not represent real experimental data.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including their regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). rsc.org This is particularly important in the synthesis of complex molecules like O-Desmethyl Thebainone, where precise control over chemical transformations is necessary to obtain the desired product. nih.govresearchgate.net

Methods based on quantum mechanics, such as Density Functional Theory (DFT), can be used to model the transition states of competing reaction pathways. nih.gov The pathway with the lowest activation energy is predicted to be the major one, thus determining the regioselectivity. nih.gov For example, in electrophilic aromatic substitution on the phenolic ring of O-Desmethyl Thebainone, calculations could predict whether substitution is more likely to occur at the ortho or para position relative to the hydroxyl group by comparing the energies of the corresponding intermediates.

Similarly, stereoselectivity can be predicted by modeling the transition states leading to different stereoisomers. The difference in the activation energies for these pathways allows for a quantitative prediction of the diastereomeric or enantiomeric excess. This is crucial for reactions that establish new stereocenters within the morphinan scaffold. Modern approaches also leverage machine learning, training models on large datasets of known reactions to predict the outcomes of new transformations with high accuracy. nih.govchemrxiv.org These predictive tools enable chemists to design more efficient synthetic routes, minimizing trial-and-error experimentation and reducing waste. researchgate.net

De Novo Design of Novel O-Desmethyl Thebainone-Based Chemical Entities

De novo design refers to the computational creation of novel molecular structures with desired properties, starting from a basic scaffold or even from scratch. Using the O-Desmethyl Thebainone structure as a starting point, these algorithms can "grow" or "evolve" new molecules within the defined constraints of a receptor's binding site.

The process typically involves:

Scaffold Hopping or Decoration: The core O-Desmethyl Thebainone scaffold is retained, and computational methods are used to explore different substituents or functional groups at various positions. The goal is to identify novel decorations that enhance binding affinity, improve selectivity for a specific opioid receptor subtype, or introduce a desired functional profile (e.g., G protein bias). nih.gov

Fragment-Based Growth: The algorithm starts with the core scaffold placed in the receptor binding site and iteratively adds small molecular fragments, connecting them to build a larger molecule. At each step, the added fragment is scored based on its predicted contribution to the binding energy.

Structure Generation: Sophisticated algorithms, including artificial intelligence and generative models, can design entirely new molecules that fit the pharmacophore model derived from O-Desmethyl Thebainone's interaction with its target. A pharmacophore model is the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.

These de novo design strategies can lead to the discovery of chemical entities with optimized properties and potentially novel intellectual property. nih.govacs.org The resulting virtual compounds are then prioritized based on predicted affinity, synthetic feasibility, and drug-like properties before being selected for actual chemical synthesis and biological testing.

Future Directions and Emerging Research Opportunities

Development of Innovative Synthetic Routes with Enhanced Efficiency

Catalytic Hydrogenation: Traditional synthesis of morphinans often involves stoichiometric reductants. The application of catalytic hydrogenation presents a greener and more efficient alternative. Research into novel catalysts, such as bimetallic nanoparticles or supported catalysts, could lead to higher selectivity and yields in the reduction of precursor molecules. youtube.comresearchgate.netresearchgate.netmdpi.com The optimization of reaction parameters like temperature, pressure, and solvent systems will be crucial in maximizing the efficiency of these catalytic processes. youtube.com

Flow Chemistry: The transition from batch to continuous flow synthesis represents a significant leap forward in chemical manufacturing. durham.ac.uknih.govnih.govresearchgate.net Flow chemistry offers superior control over reaction conditions, enhanced safety for handling hazardous reagents, and the potential for higher throughput and yields. durham.ac.uknih.govnih.gov Implementing a flow-based synthesis for O-Desmethyl Thebainone (B1609834) could streamline the production process, minimize waste, and allow for easier scale-up. researchgate.netresearchgate.net

Synthetic MethodPotential AdvantagesKey Research Areas
Catalytic Hydrogenation Higher yields, improved selectivity, greener processDevelopment of novel catalysts, optimization of reaction conditions
Flow Chemistry Enhanced safety, better process control, increased throughputReactor design, integration of purification steps, process automation
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, process optimization

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally benign approach to synthesis. The enzymatic O-demethylation of thebaine, a precursor to O-Desmethyl Thebainone, has been demonstrated using cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net Future research could focus on discovering or engineering more robust and efficient enzymes for this and other key synthetic steps. Whole-cell biotransformation platforms, for instance using engineered E. coli or yeast, could provide a sustainable and cost-effective route to O-Desmethyl Thebainone and related compounds. nih.govnih.govacs.orgresearchgate.net

Comprehensive Elucidation of Uncharted Biotransformation Pathways

A thorough understanding of the metabolic fate of O-Desmethyl Thebainone is critical for its potential development as a therapeutic agent or as a scaffold for new drug discovery. While the biotransformation of related morphinan (B1239233) alkaloids has been studied, specific pathways for O-Desmethyl Thebainone remain to be fully elucidated.

The metabolism of morphinans is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govresearchgate.netresearchgate.netnih.gov For thebaine, a close structural relative, O-demethylation is a key metabolic step catalyzed by CYP3A4 and CYP2D6. nih.govresearchgate.netresearchgate.netnih.gov It is highly probable that O-Desmethyl Thebainone undergoes similar CYP-mediated transformations. Future research should aim to identify the specific CYP isozymes responsible for its metabolism and characterize the resulting metabolites.

Microbial Biotransformation: Microorganisms represent a diverse source of enzymes capable of metabolizing a wide range of xenobiotics. nih.govoup.com Studies on the microbial biotransformation of other opioids have revealed novel metabolic pathways, including N-demethylation, oxidation, and reduction. oup.com Exploring the interaction of O-Desmethyl Thebainone with various microbial species could uncover previously unknown metabolites and biotransformation routes. This knowledge could have implications for understanding its environmental fate and for the potential use of microbes in bioremediation or biocatalysis.

Biotransformation PathwayKey Enzymes/OrganismsPotential Metabolites
Hepatic Metabolism Cytochrome P450 (e.g., CYP3A4, CYP2D6)Hydroxylated derivatives, N-demethylated products
Microbial Biotransformation Bacteria (e.g., Pseudomonas, Bacillus), FungiOxidized and reduced derivatives, demethylated products

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govmdpi.com These computational tools can be leveraged to accelerate the development of novel O-Desmethyl Thebainone derivatives with improved pharmacological properties.

De Novo Design: Generative AI models can design novel molecular structures from scratch, exploring a vast chemical space to identify compounds with desired characteristics. schrodinger.commdpi.comarxiv.orgresearchgate.net By training these models on datasets of known morphinan alkaloids and their biological activities, it is possible to generate new O-Desmethyl Thebainone analogs with predicted enhancements in properties such as target affinity, selectivity, and metabolic stability. schrodinger.comarxiv.org

Predictive Modeling: Machine learning algorithms can be trained to predict the metabolic fate of new chemical entities. optibrium.comnih.gov By developing predictive models for the biotransformation of O-Desmethyl Thebainone, researchers can anticipate potential metabolites and guide the design of analogs with more favorable pharmacokinetic profiles. optibrium.com This in silico approach can significantly reduce the time and resources required for experimental metabolism studies.

AI/ML ApplicationPotential Impact on O-Desmethyl Thebainone Research
De Novo Design Generation of novel analogs with optimized properties
Metabolism Prediction In silico screening for metabolic stability and potential drug-drug interactions
QSAR Modeling Elucidation of structure-activity relationships to guide lead optimization

Exploration of New Chemical Biology Applications beyond Opioid Receptors (Conceptual)

The rigid, polycyclic structure of the morphinan scaffold, present in O-Desmethyl Thebainone, offers a unique three-dimensional framework that could be adapted for interaction with biological targets beyond the classical opioid receptors. nih.govresearchgate.netnih.gov

CNS Targets: The physicochemical properties of the morphinan skeleton make it a privileged scaffold for targeting the central nervous system (CNS). nih.gov By modifying the functional groups of O-Desmethyl Thebainone, it may be possible to design novel ligands for other CNS receptors, ion channels, or enzymes implicated in neurological disorders. The exploration of structure-activity relationships for non-opioid targets could lead to the discovery of new therapeutic agents for conditions such as neurodegenerative diseases or psychiatric disorders. researchgate.net

Chemical Probes: Small molecule probes are invaluable tools for dissecting complex biological pathways. nih.gov O-Desmethyl Thebainone derivatives could be developed as chemical probes to investigate the function of novel or poorly characterized biological targets. By attaching fluorescent tags or reactive groups, these probes could be used in a variety of chemical biology applications, including target identification and validation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing O-Desmethyl Thebainone in laboratory settings?

  • Methodological Answer : Synthesis should follow validated procedures for opioid alkaloid derivatives, including precise stoichiometric ratios and controlled reaction conditions (e.g., inert atmosphere, temperature). Characterization requires HPLC or LC-MS for purity assessment, complemented by NMR (¹H/¹³C) and FTIR for structural confirmation. Ensure compliance with safety protocols for handling toxic intermediates .

Q. How should researchers mitigate risks associated with O-Desmethyl Thebainone’s toxicity during in vitro studies?

  • Methodological Answer : Use fume hoods for aerosol prevention, wear nitrile gloves, and employ full-face respirators with ABEK filters during prolonged exposure. Implement emergency protocols for spills, including immediate decontamination with ethanol/water mixtures and disposal via certified chemical waste services .

Q. What analytical techniques are optimal for quantifying O-Desmethyl Thebainone in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., D3-Thebaine) ensures accuracy in pharmacokinetic studies. Validate methods for linearity (1–100 ng/mL), recovery (>85%), and matrix effects. Use C18 columns and gradient elution (0.1% formic acid/acetonitrile) for separation .

Q. How can researchers validate the identity of O-Desmethyl Thebainone in novel synthetic pathways?

  • Methodological Answer : Cross-validate with reference standards via co-injection in GC-MS or LC-MS. Perform X-ray crystallography for absolute configuration determination if crystalline forms are obtainable. Purity must exceed 98% (HPLC-UV, λ = 280 nm) .

Advanced Research Questions

Q. How should experimental designs address conflicting data on O-Desmethyl Thebainone’s metabolic stability across species?

  • Methodological Answer : Conduct interspecies comparisons using liver microsomes (human, rat, mouse) under standardized CYP450 conditions. Apply Michaelis-Menten kinetics to calculate Vmax/Km ratios. Use ANOVA to identify species-specific outliers and validate findings with in vivo models .

Q. What strategies optimize the stability of O-Desmethyl Thebainone in long-term pharmacological studies?

  • Methodological Answer : Store lyophilized samples at -80°C in argon-sealed vials. For solution phases, use stabilizers like 0.1% ascorbic acid in pH 7.4 buffers. Monitor degradation via accelerated stability testing (40°C/75% RH) over 30 days, with LC-MS quantification .

Q. How can researchers resolve contradictions in reported receptor-binding affinities of O-Desmethyl Thebainone?

  • Methodological Answer : Standardize assay conditions (e.g., radioligand displacement with [³H]-naloxone, 25°C incubation). Control for pH, ion concentration, and nonspecific binding (e.g., 10 μM cold naloxone). Use Schild regression analysis to calculate pA2 values and compare across studies .

Q. What interdisciplinary approaches enhance the study of O-Desmethyl Thebainone’s dual opioid/monoaminergic mechanisms?

  • Methodological Answer : Combine electrophysiology (patch-clamp for µ-opioid receptor responses) with microdialysis to measure serotonin/dopamine release in rodent CNS. Apply CRISPR-edited cell lines (e.g., COS-7 expressing human MOR) to isolate receptor-specific effects .

Q. How do genetic polymorphisms in metabolic enzymes impact O-Desmethyl Thebainone’s pharmacokinetics?

  • Methodological Answer : Genotype human hepatocytes for CYP2D6/3A4 variants using TaqMan assays. Corporate activity scores (AS) into PBPK models (e.g., Simcyp) to predict clearance rates. Validate with clinical samples stratified by CYP phenotype .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps, including batch-specific variations (e.g., solvent purity, catalyst lot numbers) .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical safety assessments, including acute toxicity profiling in OECD-compliant rodent models .
  • Statistical Rigor : Use power analysis (α = 0.05, β = 0.2) to determine sample sizes. Report confidence intervals for all bioanalytical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.